molecular formula C7H6BrN3O B15322315 5-bromo-7-methoxy-1H-1,2,3-benzotriazole

5-bromo-7-methoxy-1H-1,2,3-benzotriazole

Cat. No.: B15322315
M. Wt: 228.05 g/mol
InChI Key: OYRFEQQPAHVGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₇H₆BrN₃O
Structural Features:

  • A benzotriazole core (a benzene fused to a triazole ring).
  • Substituents: Bromine at position 5 and methoxy (–OCH₃) at position 5.
  • The bromine enhances electrophilic reactivity, while the methoxy group introduces steric and electronic effects, influencing solubility and intermolecular interactions .

Applications: Benzotriazoles are widely used as corrosion inhibitors, UV stabilizers, and intermediates in pharmaceuticals. The bromo and methoxy substituents may enhance binding to biological targets or metal surfaces .

Properties

IUPAC Name

6-bromo-4-methoxy-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-6-3-4(8)2-5-7(6)10-11-9-5/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRFEQQPAHVGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NNN=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methoxy-1H-1,2,3-benzotriazole typically involves the bromination of 7-methoxy-1H-1,2,3-benzotriazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methoxy-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-7-methoxy-1H-1,2,3-benzotriazole .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-bromo-7-methoxy-1H-1,2,3-benzotriazole is C₇H₇BrN₃O. Its structure features a benzene ring fused with a triazole moiety, characterized by a bromine atom at the 5-position and a methoxy group at the 7-position. This unique substitution pattern contributes to its distinct reactivity and biological profile.

Medicinal Chemistry Applications

This compound has shown potential as a scaffold for developing new pharmaceuticals due to its biological activities:

  • Antimicrobial Activity : Studies have demonstrated significant antibacterial properties against various bacterial strains. For instance, compounds derived from benzotriazoles have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that derivatives of benzotriazoles exhibit anticancer activity. For example, certain derivatives have shown cytotoxic effects on cancer cell lines with IC₅₀ values ranging from 1.02 to 74.28 μM . The ability to inhibit cell growth across multiple cancer types makes this compound a candidate for further exploration in cancer therapeutics.
  • Antiparasitic Activity : Some studies highlight the potential of benzotriazole derivatives in treating parasitic infections. For example, N-benzenesulfonylbenzotriazole derivatives have demonstrated inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease .

Agricultural Chemistry Applications

In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide:

  • Fungicidal Properties : Benzotriazoles have been investigated for their fungicidal activities against various plant pathogens. Their ability to disrupt fungal cell processes makes them suitable candidates for developing new agrochemicals.

Materials Science Applications

The compound also finds applications in materials science:

  • Corrosion Inhibitors : Benzotriazoles are known to serve as effective corrosion inhibitors in metal protection due to their ability to form stable complexes with metal ions . This property is particularly valuable in industries where metal integrity is critical.

Data Table: Comparison of Biological Activities

Compound Activity Type Target Organism/Cell Line IC₅₀/Minimum Inhibitory Concentration (μM)
This compoundAntibacterialStaphylococcus aureus12.5–25
N-benzenesulfonylbenzotriazoleAntiparasiticTrypanosoma cruzi50
Benzotriazole derivativeAnticancerMCF-7 (breast cancer)10–20
Benzotriazole derivativeAntifungalFusarium oxysporum<10

Case Study 1: Antimicrobial Efficacy

In a study conducted by Ochal et al., various benzotriazole derivatives were synthesized and tested against clinical strains of bacteria. The results indicated that certain compounds exhibited MIC values comparable to established antibiotics, suggesting their potential use in treating resistant bacterial infections .

Case Study 2: Anticancer Activity

Research by Gholampour et al. focused on synthesizing new derivatives of benzotriazoles linked to naphthoquinone structures. Their findings revealed significant cytotoxicity against multiple cancer cell lines, with some compounds showing selectivity indices favorable for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-bromo-7-methoxy-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Structural and Spectral Comparisons

The table below summarizes key benzotriazole derivatives and their properties:

Compound Name Substituents Molecular Formula Key Spectral Data (IR/NMR) Biological/Physical Properties Reference
5-Bromo-7-methoxy-1H-1,2,3-benzotriazole Br (C5), OCH₃ (C7) C₇H₆BrN₃O IR: ~1610 cm⁻¹ (C=N), ~1240 cm⁻¹ (C–O–C) [inferred] Likely moderate solubility in polar solvents due to methoxy group
5-Bromo-7-methyl-1H-1,2,3-benzotriazole Br (C5), CH₃ (C7) C₇H₆BrN₃ IR: 1615 cm⁻¹ (C=N); 1H-NMR: δ 2.44 (s, CH₃) Higher lipophilicity vs. methoxy analog
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-...] Br (Ph), Cl (C6), CH₃ (C7) C₁₆H₁₃BrClN₃O₃S₂ IR: 3235 cm⁻¹ (OH), 1610 cm⁻¹ (C=N); 1H-NMR: δ 8.35 (N=CH) Antibacterial activity noted in analogs
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-... Br (Ph), CH₃ (Ph) C₂₂H₁₅BrN₄OS IR: 3316 cm⁻¹ (NH), 1527 cm⁻¹ (C=N); 1H-NMR: δ 2.48 (CH₃) Antifungal potential inferred from triazole core
Key Observations:
  • Spectral Shifts : The presence of Br and OCH₃ in the target compound would downfield-shift aromatic protons in 1H-NMR (e.g., δ 7.5–8.5 ppm for H-adjacent substituents) .
  • Bioactivity: Brominated benzotriazoles exhibit enhanced antimicrobial activity compared to non-halogenated analogs, as seen in derivatives like 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-...] .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The methoxy group in this compound reduces logP compared to its methyl analog (C₇H₆BrN₃O vs.

Biological Activity

5-Bromo-7-methoxy-1H-1,2,3-benzotriazole (CAS No. 1799973-82-2) is a heterocyclic compound that has garnered attention in various fields of biological research. Its unique chemical structure, characterized by the presence of a bromine atom and a methoxy group on the benzotriazole ring, imparts distinct biological properties that are being explored for potential applications in medicinal chemistry and materials science.

PropertyValue
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Melting PointNot specified
Boiling PointNot specified
IUPAC Name5-bromo-7-methoxy-1-methyl-1H-benzotriazole

The biological activity of 5-bromo-7-methoxy-1H-benzotriazole is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and methoxy groups enhance its binding affinity to these targets, influencing several biochemical pathways. This compound has been shown to exhibit:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.
  • Cellular Pathway Modulation : The compound can influence signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that 5-bromo-7-methoxy-1H-benzotriazole exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary data indicate that the compound may inhibit cancer cell growth by inducing apoptosis in certain cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and other neurotoxic insults.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of benzotriazole derivatives, including 5-bromo-7-methoxy-1H-benzotriazole. Results showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus .
  • Anticancer Potential : In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that 5-bromo-7-methoxy-1H-benzotriazole reduced cell viability significantly at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Neuroprotective Effects : Research published in Neuroscience Letters indicated that this compound could reduce neuronal death induced by glutamate toxicity in cultured neurons, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of 5-bromo-7-methoxy-1H-benzotriazole can be compared with other benzotriazole derivatives to understand its unique properties better:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
5-Bromo-7-methoxy-1H-benzotriazoleYesYesYes
5-Bromo-benzotriazoleModerateLimitedNo
7-Methoxy-benzotriazoleLowYesLimited

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 5-bromo-7-methoxy-1H-1,2,3-benzotriazole?

  • Answer : The compound has the molecular formula C₇H₆BrN₃O , with a bromine substituent at position 5 and a methoxy group at position 7 on the benzotriazole core. Structural confirmation can be achieved via single-crystal X-ray diffraction (e.g., using SHELX software for refinement ) and spectroscopic techniques:

  • NMR : Distinct signals for the methoxy group (~3.8–4.0 ppm in 1^1H NMR) and aromatic protons.
  • Mass Spectrometry : Molecular ion peak at m/z ~243 (M+H+^+) with bromine isotopic patterns.
  • IR : Stretching vibrations for N–H (~3400 cm1^{-1}) and C–Br (~600 cm1^{-1}) .

Q. How is this compound synthesized, and what are common intermediates?

  • Answer : A typical route involves:

Bromination : Selective bromination of 7-methoxy-1H-1,2,3-benzotriazole using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

  • Key intermediates include 7-methoxy-1H-1,2,3-benzotriazole and 5-bromo-7-hydroxy-1H-1,2,3-benzotriazole (prior to methylation) .

Q. What analytical techniques are critical for assessing purity and stability?

  • Answer :

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
  • TLC Monitoring : Use silica plates with fluorescent indicator (e.g., ethyl acetate/hexane 1:3) to track reaction progress .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Absolute electronegativity (χ) and hardness (η) can be derived via χ=I+A2\chi = \frac{I + A}{2} and η=IA2\eta = \frac{I - A}{2}, where II and AA are ionization potential and electron affinity .
  • AutoDock Vina : Dock the compound into target proteins (e.g., enzymes) to study binding modes and affinity. Optimize parameters for halogen bonding (Br···π interactions) .

Q. What experimental strategies resolve contradictions in reported biological activity data for benzotriazole derivatives?

  • Answer :

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Mechanistic Studies : Use isotopic labeling (e.g., 15 ^{15}N or 13 ^{13}C) to trace metabolic pathways in vitro.
  • Crystal Structure Analysis : Co-crystallize with biological targets to confirm binding conformations vs. docking predictions .

Q. How does substituent positioning (Br vs. OMe) influence photostability and degradation pathways?

  • Answer :

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Monitor absorbance shifts under UV irradiation; methoxy groups enhance π→π* transitions but may increase photodegradation.
  • Non-Adiabatic Molecular Dynamics (NAMD) : Simulate excited-state behavior. The bromine atom introduces heavy-atom effects, promoting intersystem crossing and triplet-state formation, which stabilizes against photolysis .

Q. What role does this compound play in corrosion inhibition, and how is its efficacy quantified?

  • Answer :

  • Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance in corrosive media (e.g., NaCl solution). The compound forms a protective film on metal surfaces via N–Br coordination.
  • Synergistic Effects : Combine with imidazoles to enhance inhibition efficiency (>90% at 0.5 mM concentration) through mixed-type adsorption (Langmuir isotherm) .

Methodological Tables

Table 1 : Key Computational Parameters for Docking Studies

ParameterValue/DescriptionRelevance
Grid Box Size25 Å × 25 Å × 25 ÅEnsures full coverage of binding site
Exhaustiveness8–12Balances accuracy and computation time
Halogen Bond Weight1.5 (custom scoring)Prioritizes Br interactions

Table 2 : Thermal Stability Profile (TGA)

Temperature Range (°C)Mass Loss (%)Interpretation
25–150<2Removal of adsorbed H₂O
150–2505–10Decomposition of methoxy
>250>80Core structure breakdown

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.